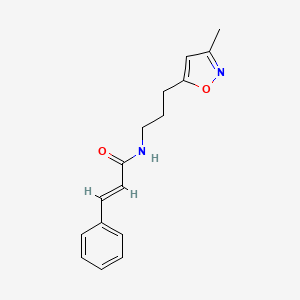

N-(3-(3-甲基异噁唑-5-基)丙基)肉桂酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

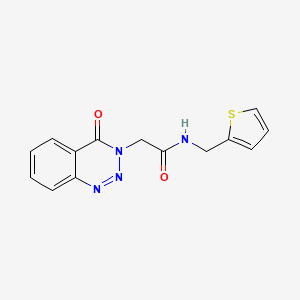

“N-(3-(3-methylisoxazol-5-yl)propyl)cinnamamide” is a chemical compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is attached to a propyl group (a three-carbon chain), which is further connected to a cinnamamide group. Cinnamamide is a compound containing a cinnamoyl group, which consists of a benzene ring attached to an amide group .

Synthesis Analysis

The synthesis of similar compounds usually involves the reaction of the corresponding amine (in this case, 3-(3-methylisoxazol-5-yl)propylamine) with cinnamoyl chloride . The reaction is typically carried out in the presence of a base and a suitable solvent .Molecular Structure Analysis

The molecular structure of this compound would be expected to show the typical features of isoxazoles, amides, and aromatic rings. The isoxazole ring is likely to be planar due to the sp2 hybridization of its atoms. The amide group can participate in hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

As an amide, this compound could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine . The aromatic ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of an amide group could result in the formation of intermolecular hydrogen bonds, which could affect the compound’s solubility and melting point .科学研究应用

- Researchers have investigated the polymorphism of this compound, particularly focusing on its crystalline forms. For instance, a study explored three distinct forms of N1, N3-bis(5-methylisoxazol-3-yl)malonamide . By analyzing supramolecular interactions and energy content, they proposed crystallization mechanisms for these forms . Understanding polymorphism is crucial for drug development and material science.

- Derivatives of this compound have been synthesized and evaluated for their antifibrinolytic and antimicrobial properties. These studies aim to identify potential therapeutic applications in treating infections and clotting disorders.

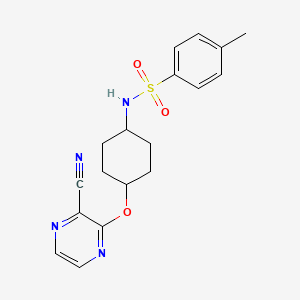

- Researchers have modified the core structure of this compound to design new derivatives. These derivatives were tested for their binding activity to the BRD4 protein, which plays a role in cancer and other diseases. Several compounds exhibited potent BRD4 binding activities, making them promising candidates for drug development .

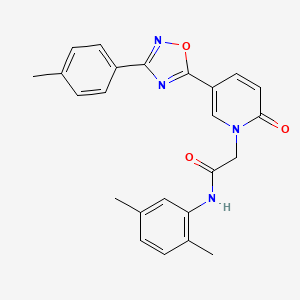

- The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides led to compounds screened for in vitro antimicrobial activity against bacterial and fungal strains. Notably, some of these compounds demonstrated good antimicrobial activity .

- Investigating the supramolecular architecture of this compound sheds light on its interactions and energy content. Researchers have explored how solvents, flexibility, and amide-amide interactions influence polymorph formation. Such insights contribute to materials science and crystal engineering .

- Comparing this compound with N1, N2-bis(5-methylisoxazol-3-yl)oxalamide , researchers found that the central carbon in the former allows flexible adaptation, leading to multiple forms. Understanding this structural adaptability is essential for designing functional materials .

Polymorphism and Crystal Structure Insights

Antifibrinolytic and Antimicrobial Activities

BRD4 Binding Activity

Antimicrobial Screening

Supramolecular Chemistry and Solvate Formation

Structural Adaptability and Central Carbon Flexibility

未来方向

Isoxazole derivatives are an active area of research in medicinal chemistry, and new compounds are continually being synthesized and tested for biological activity . This compound could potentially be studied for its biological activity and could serve as a starting point for the development of new drugs.

属性

IUPAC Name |

(E)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-13-12-15(20-18-13)8-5-11-17-16(19)10-9-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,17,19)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZQXQPNCYYXKK-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCNC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)CCCNC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(3-methylisoxazol-5-yl)propyl)cinnamamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-6-propyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2783423.png)

![2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2783425.png)

![N-cyclooctyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2783431.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2783432.png)

![[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B2783435.png)

![2-chloro-N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2783441.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2783442.png)

![2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2783445.png)